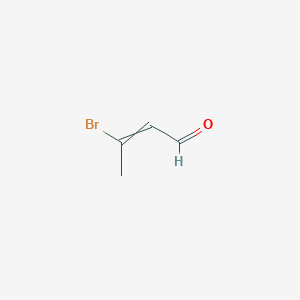

3-Bromobut-2-enal

Description

Contextualization of α,β-Unsaturated Carbonyl Compounds in Synthetic Methodologies

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org This structural arrangement results in unique electronic properties and reactivity, making them exceptionally valuable intermediates in organic synthesis. scribd.comrsc.org The conjugation of the double bond and the carbonyl group creates a system with two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition) by nucleophiles, providing chemists with a powerful tool for constructing complex molecular architectures.

The versatility of α,β-unsaturated carbonyl compounds is demonstrated by their widespread use in a variety of synthetic transformations, including Diels-Alder reactions, Michael additions, and various condensation reactions. scribd.com Their ability to participate in these reactions makes them key building blocks for the synthesis of a wide array of organic molecules. rsc.org

The Strategic Importance of Halogenated α,β-Unsaturated Aldehydes

The introduction of a halogen atom into the structure of an α,β-unsaturated aldehyde further enhances its synthetic utility. nih.gov Halogenated α,β-unsaturated aldehydes, such as 3-Bromobut-2-enal, possess a unique combination of reactive sites. The presence of the bromine atom introduces an additional electrophilic center and can influence the reactivity of the conjugated system. This makes them valuable precursors for a diverse range of chemical transformations. researchgate.net

The bromine atom in this compound, for instance, can be displaced in nucleophilic substitution reactions, and its presence can also facilitate various coupling reactions. This trifunctional nature (aldehyde, alkene, and alkyl halide) allows for a stepwise and controlled construction of complex molecular frameworks.

Historical Overview of this compound in Synthetic Applications

Another documented use of this compound is in the Crimmins aldol (B89426) coupling reaction, which was a crucial step in the synthesis of the right half of a complex molecule. thieme-connect.com The hydrazone derivative of this compound has also been prepared and utilized in further reactions. researchgate.net These examples underscore the compound's utility in multi-step synthetic sequences.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound Reactivity and Utility

Current research continues to explore the synthetic potential of this compound and related α-bromoenals. However, there are still challenges and areas that require further investigation. For instance, in the context of N-heterocyclic carbene-catalyzed formal [3+3] annulation reactions with β-tetralone and β-indanone, 2-bromobut-2-enal (B8763874) was found to be unreactive, indicating that the substrate scope of this particular transformation has limitations. mdpi.com

Furthermore, while the reactivity of α,β-unsaturated aldehydes, in general, has been studied, the specific influence of the bromine substituent on the delicate balance between 1,2- and 1,4-addition pathways under various reaction conditions remains an area for more detailed mechanistic studies. The development of new catalytic systems that can control the regioselectivity and stereoselectivity of reactions involving this compound is an ongoing pursuit. Addressing these challenges will undoubtedly unlock new synthetic applications for this versatile compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H5BrO |

| Molecular Weight | 148.99 g/mol nih.gov |

| Boiling Point | 53 °C at 11 Torr chemicalbook.com |

| Density | 1.512 g/cm³ (Predicted) chemicalbook.com |

| CAS Number | 33603-83-7 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14804-55-8 |

|---|---|

Molecular Formula |

C4H5BrO |

Molecular Weight |

148.99 g/mol |

IUPAC Name |

3-bromobut-2-enal |

InChI |

InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3 |

InChI Key |

YXUMKCALEMGCQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Bromobut 2 Enal

Direct Bromination Approaches to α,β-Unsaturated Aldehydes Leading to 3-Bromobut-2-enal

Direct bromination of α,β-unsaturated aldehydes presents a straightforward route to this compound. This approach involves the introduction of a bromine atom onto the carbon backbone of a precursor molecule, typically an unsaturated aldehyde.

Bromination of Crotonaldehyde (B89634) and Related Precursors

Crotonaldehyde is a common starting material for the synthesis of this compound. The direct bromination of crotonaldehyde can be achieved using various brominating agents. For instance, the use of bromine in a suitable solvent is a conventional method. However, this reaction requires careful control of conditions to manage regioselectivity and prevent over-bromination.

Alternative brominating agents such as N-bromosuccinimide (NBS) are also employed, often in the presence of a catalyst or radical initiator, to achieve more selective bromination. organic-chemistry.orgacs.org The reaction of ketones with bromine in the presence of an acid catalyst leads to the formation of a new C-Br bond at the alpha position. masterorganicchemistry.com The acid catalyzes the formation of the enol from the ketone, which then acts as the nucleophile. masterorganicchemistry.com

Regioselective and Stereoselective Bromination Techniques

Achieving regioselectivity in the bromination of α,β-unsaturated aldehydes is crucial to ensure the desired isomer of this compound is obtained. The position of bromination can be influenced by the reaction conditions and the reagents used. For example, electrochemical methods have been developed for the regioselective α′-bromination of α,β-unsaturated ketones. rsc.org

Stereoselectivity is another important consideration, as this compound can exist as (E) and (Z) isomers. The stereochemical outcome of the bromination reaction can be influenced by the choice of reagents and reaction conditions. For instance, certain amine-catalyzed reactions have demonstrated high regioselectivity and stereoselectivity in the C(sp2)-C(sp2) cross-coupling of naphthols with trans-α,β-unsaturated aldehydes, a process involving in situ regioselective bromination. nih.gov

Multistep Synthesis Strategies for this compound from Diverse Starting Materials

Multistep syntheses provide an alternative approach to this compound, often starting from more readily available or structurally diverse precursors. These strategies offer greater control over the final product's stereochemistry and can be adapted to produce specific isomers.

One documented multistep synthesis starts from crotyl alcohol, converting it to (E)-3-bromobut-2-enal in three steps. nih.govthieme-connect.com This method was utilized in the modular synthesis of streptogramin antibiotics. nih.govthieme-connect.com Another approach involves the treatment of trans-1-bromobut-2-ene with magnesium in ether, followed by reaction with carbon dioxide and then acid to yield trans-pent-3-enoic acid, showcasing the manipulation of related bromo-but-ene structures. vaia.com

The following table outlines a selection of multistep synthesis approaches:

| Starting Material | Key Steps | Final Product | Reference |

| Crotyl alcohol | 3 steps | (E)-3-bromobut-2-enal | nih.govthieme-connect.com |

| trans-1-bromobut-2-ene | 1. Mg, ether 2. CO2 3. H+ | trans-pent-3-enoic acid | vaia.com |

Catalytic Routes in this compound Synthesis

Catalytic methods are increasingly being explored for the synthesis of this compound to enhance efficiency, selectivity, and sustainability. These routes often involve the use of metal or organocatalysts to facilitate the desired transformations under milder conditions.

For example, N-heterocyclic carbene (NHC) catalysis has been employed in reactions involving 2-bromoenals. doi.org Chiral phase transfer catalysts have also been shown to mediate the deprotonation of imines and their subsequent reaction with enals in a highly chemoselective, regioselective, diastereoselective, and enantioselective manner. nih.gov Copper(II) bromide has been used to mediate the oxidation of acylated enols, providing a pathway to α,β-unsaturated aldehydes. google.com

Comparative Analysis of Synthetic Pathways: Efficiency and Scalability Considerations

The choice of a synthetic pathway for this compound depends on several factors, including the desired isomer, required purity, and the scale of production.

| Synthetic Pathway | Advantages | Disadvantages |

| Direct Bromination | - Fewer steps - Potentially lower cost | - Issues with regioselectivity and stereoselectivity - May require harsh reagents |

| Multistep Synthesis | - Greater control over stereochemistry - Can start from diverse materials | - Longer reaction sequences - Potentially lower overall yield |

| Catalytic Routes | - High selectivity - Milder reaction conditions - Potential for asymmetric synthesis | - Catalyst cost and availability - May require optimization of reaction conditions |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Bromobut 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. slideshare.net For 3-Bromobut-2-enal, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, offer a complete picture of its atomic connectivity.

Proton NMR (¹H NMR) Spectroscopic Analysis Techniques

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The aldehydic proton (CHO) typically appears significantly downfield, in the range of 9.0-10.0 ppm, due to the electron-withdrawing nature of the carbonyl group. savemyexams.com The vinyl protons on the carbon-carbon double bond will also have characteristic chemical shifts, influenced by both the bromine atom and the aldehyde group. The proton on the carbon adjacent to the carbonyl (α-carbon) will likely resonate at a different frequency than the proton on the carbon bearing the bromine atom (β-carbon).

The integration of the peak areas in a ¹H NMR spectrum provides the ratio of the number of protons in each unique environment. savemyexams.comsavemyexams.com For this compound, the expected integration ratio would correspond to the single aldehydic proton, the two vinylic protons, and the three protons of the methyl group.

Spin-spin splitting, or coupling, between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. savemyexams.com The aldehydic proton may appear as a doublet due to coupling with the adjacent vinyl proton. Similarly, the vinyl protons would likely exhibit coupling to each other and to the protons of the methyl group, resulting in more complex splitting patterns.

A hypothetical ¹H NMR data table for (2E)-3-bromobut-2-enal is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO | 9.12 | s | - | 1H |

| C(2)H | 7.17 | q | 6.8 | 1H |

| CH₃ | 2.5 (est.) | d | 6.8 | 3H |

Note: "s" denotes a singlet, "d" a doublet, and "q" a quartet. The estimated chemical shift for the methyl group is based on typical values for similar structures. Actual values can vary based on solvent and experimental conditions. A reported ¹H NMR spectrum for (Z)-2-bromobut-2-enal showed the aldehydic proton at 9.12 ppm (singlet) and the vinyl proton at 7.17 ppm (quartet, J = 6.8 Hz). whiterose.ac.uk

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis Techniques

A ¹³C NMR spectrum provides information on the different carbon environments within a molecule. slideshare.net In this compound, four distinct signals are expected, corresponding to the carbonyl carbon, the two vinylic carbons, and the methyl carbon. The carbonyl carbon is typically the most deshielded, appearing far downfield (around 190-200 ppm). The vinylic carbons will have shifts in the olefinic region (around 100-150 ppm), with the carbon bonded to the bromine atom being influenced by the halogen's electronegativity. The methyl carbon will appear in the upfield aliphatic region.

A predicted ¹³C NMR data table for this compound is as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 192 |

| C-Br | 145 |

| C-H (vinylic) | 135 |

| CH₃ | 25 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. uvic.ca For this compound, a COSY spectrum would show cross-peaks between the aldehydic proton and the adjacent vinyl proton, and between the vinyl protons and the methyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). libretexts.orgustc.edu.cn This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. libretexts.orglibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton. For instance, an HMBC spectrum of this compound would show a correlation between the aldehydic proton and the vinylic carbon two bonds away, as well as the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. photothermal.comup.ac.za

For this compound, the most characteristic IR absorption would be the strong C=O stretching vibration of the aldehyde group. orgchemboulder.com Since it is an α,β-unsaturated aldehyde, this peak is expected to appear at a lower wavenumber (1710-1685 cm⁻¹) compared to a saturated aldehyde. orgchemboulder.com Another diagnostic band for the aldehyde is the C-H stretch of the aldehyde group, which typically appears as one or two moderate bands between 2830-2695 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the conjugated double bond would also be present, usually in the range of 1650-1600 cm⁻¹. The C-Br stretching vibration would appear in the lower frequency region of the spectrum.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. photothermal.com The C=C double bond in this compound would likely show a strong signal in the Raman spectrum. cdnsciencepub.com The relative intensities of the C=O and C=C stretching bands in IR and Raman spectra can differ, providing additional structural information. cdnsciencepub.comresearchgate.net

A summary of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (conjugated aldehyde) | Stretch | 1710-1685 |

| C-H (aldehyde) | Stretch | 2830-2695 |

| C=C (conjugated) | Stretch | 1650-1600 |

| C-Br | Stretch | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. nih.gov For halogenated organic compounds like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for accurate mass determination. nih.govchromatographyonline.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. youtube.com This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

The fragmentation pattern provides further structural information. Common fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present. libretexts.org The loss of the bromine atom would also be a significant fragmentation pathway. Analysis of these fragments helps to confirm the structure of the molecule. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. azooptics.com This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound. utoronto.ca

The conjugated system in this compound, consisting of the C=C double bond and the C=O double bond, will give rise to a strong π → π* transition. The presence of conjugation shifts the absorption maximum (λ_max) to longer wavelengths compared to non-conjugated systems. libretexts.org The λ_max for α,β-unsaturated aldehydes and ketones typically falls in the 200-250 nm range. The spectrum may also show a weaker n → π* transition at a longer wavelength, corresponding to the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. libretexts.org The position and intensity of these absorption bands can provide information about the extent of conjugation and the presence of substituents. libretexts.org

| Compound | Transition | Expected λ_max (nm) |

| This compound | π → π | ~220-250 |

| n → π | ~300-330 |

Note: These are estimated values. The actual λ_max can be influenced by the solvent and the specific geometry of the molecule.

X-ray Crystallography for Solid-State Structural Determination (if applicable to crystalline derivatives)

Research into the synthesis of biologically active compounds has utilized bromo-enals as starting materials, leading to the formation of complex crystalline derivatives. The crystal structures of these derivatives offer valuable insights into the stereochemistry and conformation adopted by the molecular framework.

A notable example is the enantioselective synthesis of pyrazolo[3,4-b]pyridone derivatives, where (Z)-2-bromobut-2-enal was used as a reactant. doi.org The resulting substituted pyrazolo[3,4-b]pyridone (compound 3a in the study) was obtained in a crystalline form, and its structure was determined by single-crystal X-ray diffraction. doi.org

The crystallographic analysis of this derivative revealed a triclinic crystal system with the space group P1. doi.org The unit cell parameters were determined as a = 6.1453(6) Å, b = 11.9731(10) Å, and c = 22.0545(18) Å, with angles α = 78.155(5)°, β = 87.140(7)°, and γ not specified in the provided data. doi.org This detailed structural information was crucial for confirming the outcome of the synthetic route and understanding the three-dimensional arrangement of the atoms in the final product.

The study of bromo-substituted derivatives is a broader theme in structural chemistry. For instance, investigations into bromo-substituted analogues of 2-deoxy-D-glucose have shown that the introduction of a bromine atom has a noticeable effect on the crystal structure, often leading to layered supramolecular arrangements involving hydrogen bonds with the bromine atom. rsc.org Similarly, the solid-state photodimerization of bromo cinnamates has been analyzed, with the crystal structures of their alkali metal salts being determined to understand the reaction mechanism. nsf.gov These studies underscore the utility of X-ray crystallography in determining the precise solid-state structures of complex organic molecules containing bromine.

Crystallographic Data for a Pyrazolo[3,4-b]pyridone Derivative

The following interactive table summarizes the reported crystallographic data for a derivative synthesized from (Z)-2-bromobut-2-enal. doi.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.1453(6) |

| b (Å) | 11.9731(10) |

| c (Å) | 22.0545(18) |

| α (°) | 78.155(5) |

| β (°) | 87.140(7) |

Reactivity Profiles and Transformative Chemistry of 3 Bromobut 2 Enal

Nucleophilic Addition Reactions with 3-Bromobut-2-enal

This compound is a versatile bifunctional molecule, possessing two primary sites susceptible to nucleophilic attack: the aldehyde carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for either 1,2-addition or 1,4-conjugate addition, leading to a variety of molecular architectures.

1,2-Addition at the Aldehyde Carbonyl Center

The direct addition of a nucleophile to the carbonyl carbon of this compound is known as 1,2-addition. This reaction pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. These reagents are characterized by a high charge density on the nucleophilic atom, leading to a strong electrostatic interaction with the partially positive carbonyl carbon. The resulting product is an allylic alcohol.

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would primarily yield 4-bromo-3-penten-2-ol. The mechanism involves the attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

1,4-Conjugate Addition to the α,β-Unsaturated System

In contrast to 1,2-addition, 1,4-conjugate addition involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. This pathway is typically favored by "soft" nucleophiles, which have a more diffuse charge and are more polarizable. Examples of soft nucleophiles include organocuprates (Gilman reagents), enamines, and certain enolates.

The mechanism of 1,4-addition proceeds via the formation of a resonance-stabilized enolate intermediate. The nucleophile adds to the β-carbon, causing a shift of the π-electrons to form an enolate. Subsequent protonation of this enolate, usually at the α-carbon, yields the final saturated aldehyde product. For example, the reaction of this compound with a Gilman reagent, like lithium dimethylcuprate, would result in the formation of 3-methylbutanal (B7770604) after the bromine is replaced and the aldehyde is reduced.

Influence of Nucleophile Characteristics and Reaction Conditions on Regioselectivity

The competition between 1,2- and 1,4-addition is a well-studied phenomenon in organic chemistry, and the regioselectivity is highly dependent on several factors. libretexts.orgtutorchase.com

Nature of the Nucleophile: As mentioned, hard nucleophiles favor 1,2-addition, while soft nucleophiles favor 1,4-addition. This is explained by Hard and Soft Acid and Base (HSAB) theory, where the hard carbonyl carbon preferentially reacts with hard nucleophiles, and the soft β-carbon reacts with soft nucleophiles.

Reaction Temperature: Temperature plays a crucial role in determining the product distribution. tutorchase.commasterorganicchemistry.com Generally, 1,2-addition is kinetically favored, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. libretexts.orgtutorchase.com In contrast, 1,4-addition often leads to the thermodynamically more stable product and is favored at higher temperatures, which allow for the reaction to reach equilibrium. libretexts.orgtutorchase.commasterorganicchemistry.com

Steric Hindrance: Increased steric bulk on the nucleophile or the substrate can influence the reaction pathway. A bulky nucleophile may find it sterically more favorable to attack the less hindered β-carbon (1,4-addition) rather than the more crowded carbonyl carbon (1,2-addition).

Lewis Acid Catalysis: The presence of a Lewis acid can also alter the regioselectivity. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus promoting 1,2-addition.

Table 1: Summary of Nucleophilic Addition Reactions

| Reaction Type | Favored by | Typical Nucleophiles | Product Type |

|---|---|---|---|

| 1,2-Addition | Hard Nucleophiles, Low Temperature | Organolithiums, Grignard Reagents | Allylic Alcohol |

| 1,4-Conjugate Addition | Soft Nucleophiles, High Temperature | Organocuprates, Enamines, Enolates | Saturated Aldehyde |

Electrophilic and Radical Reactions Involving the Double Bond and Bromine Atom

Beyond its reactivity with nucleophiles, the C=C double bond and the allylic bromine atom in this compound also enable a range of electrophilic and radical transformations.

Addition Reactions to the C=C Double Bond

The electron-rich double bond in this compound is susceptible to attack by electrophiles. The addition of halogens, such as bromine (Br₂), to the double bond can proceed via an electrophilic addition mechanism. libretexts.orgdocbrown.info This reaction typically involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to give a di- or tri-halogenated product. docbrown.info The presence of the electron-withdrawing aldehyde group can influence the regioselectivity of this addition.

Similarly, the addition of hydrogen halides (HX) can also occur, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms, leading to a more stable carbocation intermediate. libretexts.org However, the electronic effects of the bromo and formyl substituents can complicate this prediction.

Radical Reactions Facilitated by the Allylic Bromine

The bromine atom in this compound is in an allylic position, which makes it susceptible to radical reactions. organic-chemistry.org Allylic C-H bonds are weaker than typical sp³ C-H bonds, and similarly, the C-Br bond at an allylic position is readily cleaved under radical conditions.

One important type of radical reaction is allylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. organic-chemistry.org While this compound already contains a bromine atom, similar allylic systems can undergo further substitution. More relevant to this compound is its potential to act as a precursor in radical coupling reactions. For example, under the influence of a radical initiator, the C-Br bond can cleave homolytically to form an allylic radical. This radical can then participate in various carbon-carbon bond-forming reactions. libretexts.org

For instance, tributyltin hydride (Bu₃SnH) is a common reagent used to generate carbon radicals from alkyl halides. libretexts.org The reaction of this compound with Bu₃SnH and a radical initiator like AIBN would generate an allylic radical that could then be trapped by a suitable radical acceptor, leading to more complex molecular structures. libretexts.org

Cross-Coupling Reactions Utilizing the Vinyl Bromide Moiety of this compound

The vinyl bromide component of this compound is a prime handle for a variety of powerful carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals. These reactions allow for the extension of the carbon skeleton by coupling with a wide array of organic partners.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium catalysis is a cornerstone of modern organic synthesis, and vinyl halides like this compound are excellent substrates for these transformations. wikipedia.orgwikipedia.orggoogle.com The general catalytic cycle for many of these reactions involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.comresearchgate.netnih.gov It is widely used for the formation of C(sp²)–C(sp²) bonds, making it an ideal method for synthesizing substituted dienes and polyenes from this compound. google.com The reaction conditions are generally mild and tolerant of various functional groups, including the aldehyde present in the substrate. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | PPh₃ | NaOH | THF/H₂O | 60 | Arylboronic acid | Aryl-substituted enal |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 80 | Alkyltrifluoroborate | Alkyl-substituted enal |

| Pd₂(dba)₃ | (t-Bu)₃PHBF₄ | CsF | THF | Room Temp | Arylboronic acid | Aryl-substituted enal |

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comlibretexts.org This transformation is a powerful method for the synthesis of conjugated dienes, with the reaction typically proceeding with high stereoselectivity to yield the (E,E)-diene. researchgate.netorganic-chemistry.org A variety of alkenes, including acrylates, styrenes, and enones, can be used as coupling partners. organic-chemistry.org

Table 2: Typical Conditions for Heck Reaction of Vinyl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | 100 | Styrene | Dienyl aldehyde |

| [Pd(η³-C₃H₅)Cl]₂ | Tedicyp | Na₂CO₃ | NMP | 140 | Methyl acrylate | Dienyl ester aldehyde |

| Pd(OAc)₂ | None (Ionic Liquid) | K₂CO₃ | [bmim]PF₆ | 120 | n-Butyl acrylate | Dienyl ester aldehyde |

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the vinyl bromide with a terminal alkyne. chinesechemsoc.orgnih.govwikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.govliv.ac.uk The Sonogashira coupling of this compound provides direct access to conjugated enyne aldehydes, which are valuable intermediates in the synthesis of natural products and functional materials. scirp.orgresearchgate.netrsc.org

Table 3: General Conditions for Sonogashira Coupling of Vinyl Halides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | Room Temp | Phenylacetylene | Phenyl-substituted enynal |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | Terminal alkyne | Substituted enynal |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Benzene | 70 | Trimethylsilylacetylene | Silyl-protected enynal |

Negishi Coupling: The Negishi coupling involves the reaction of the vinyl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org The use of organozinc reagents, which can be prepared from a wide range of precursors, makes the Negishi coupling a versatile tool for the derivatization of this compound. nih.govsigmaaldrich.com

Table 4: Illustrative Conditions for Negishi Coupling of Vinyl Bromides

| Catalyst | Ligand | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | THF | Room Temp | Arylzinc chloride | Aryl-substituted enal |

| Pd₂(dba)₃ | X-Phos | THF | Room Temp | Heteroarylzinc reagent | Heteroaryl-substituted enal |

| Ni(acac)₂ | dppe | DMF | 50 | Alkylzinc bromide | Alkyl-substituted enal |

Other Metal-Catalyzed Coupling Transformations

While palladium catalysts are the most common, other transition metals, particularly nickel and copper, can also effectively catalyze cross-coupling reactions involving vinyl bromides like this compound.

Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. chinesechemsoc.org Nickel-catalyzed cross-electrophile couplings, for instance, can couple two different electrophiles, such as a vinyl bromide and a vinyl triflate. chinesechemsoc.org Reductive couplings of vinyl bromides with aryl bromides or N-hydroxyphthalimide esters have also been developed, expanding the range of accessible structures. acs.orgacs.orgorganic-chemistry.org

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as those related to the Ullmann condensation or Chan-Lam coupling, can also be employed. nih.govnih.gov These methods are particularly useful for forming carbon-heteroatom bonds but can also facilitate C-C bond formation, for example, in the coupling with alkylboranes. rsc.org

Carbonyl Condensation Reactions Involving this compound

The aldehyde functionality of this compound is a key site for chain extension and the formation of new carbon-carbon double bonds through various condensation reactions. These reactions are fundamental in the synthesis of polyenes and other conjugated systems.

Wittig Reaction and its Variants

The Wittig reaction is a classic method for olefination, converting aldehydes and ketones into alkenes. byjus.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). nih.govwikipedia.orgpressbooks.pub The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically afford (E)-alkenes, whereas non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org Given that this compound is an α,β-unsaturated aldehyde, its reaction with a Wittig reagent would lead to the formation of a brominated diene.

Horner-Wadsworth-Emmons (HWE) Reaction for E-Alkene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. numberanalytics.comwikipedia.orgconicet.gov.ar A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. numberanalytics.comwikipedia.org This high stereoselectivity and operational simplicity make the HWE reaction a preferred method for the synthesis of (E)-olefins in complex molecule synthesis. conicet.gov.ar Reacting this compound in an HWE reaction is a reliable strategy for producing (E)-configured bromodienes.

Table 5: Comparison of Wittig and HWE Reactions for Aldehyde Olefination

| Reaction | Reagent | Typical Base | Product Stereochemistry | Byproduct |

| Wittig (non-stabilized) | Phosphonium ylide | n-BuLi, NaH | (Z)-alkene (major) | Triphenylphosphine oxide |

| Wittig (stabilized) | Phosphonium ylide | NaH, K₂CO₃ | (E)-alkene (major) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | NaH, DBU, LiCl/Et₃N | (E)-alkene (major) | Dialkyl phosphate salt |

Knoevenagel Condensation and Related Processes

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base such as an amine. ntu.edu.sgslideshare.netntu.edu.sg The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. ntu.edu.sg For this compound, this reaction provides a route to extend the conjugated system, adding further functionalization depending on the nature of the active methylene compound used.

Grignard Reactions with this compound

The reaction of this compound with Grignard reagents (R-MgX) is complex due to the presence of multiple electrophilic sites. Grignard reagents are potent nucleophiles and strong bases, leading to several potential reaction pathways. pearson.comlibretexts.orgpearson.com The primary modes of reaction include:

1,2-Nucleophilic Addition: The Grignard reagent can attack the electrophilic carbonyl carbon, which upon acidic workup, would yield a secondary allylic alcohol. This is a common pathway for the reaction of Grignard reagents with aldehydes. youtube.com

1,4-Conjugate Addition (Michael Addition): The nucleophilic Grignard reagent could also attack the β-carbon of the α,β-unsaturated system. After tautomerization and workup, this would lead to a saturated aldehyde with a new substituent at the 3-position.

Reaction at the C-Br Bond: It is also conceivable for the Grignard reagent to interact at the sp²-hybridized carbon bearing the bromine atom, potentially leading to substitution or other complex transformations.

The outcome of these reactions is highly dependent on factors such as the steric hindrance of the Grignard reagent, the solvent used, and the reaction temperature. The formation of Grignard reagents from related compounds, such as 1-bromobut-2-ene, is known to produce an equilibrium mixture of allylic organomagnesium species, which can undergo rearrangement. pearson.com A related synthetic transformation involves the formation of a Grignard reagent from trans-1-bromobut-2-ene, followed by carboxylation with carbon dioxide and acidic workup to yield trans-pent-3-enoic acid. vaia.comchegg.com This highlights the utility of related bromo-butenyl structures in forming new carbon-carbon bonds via organometallic intermediates.

Pericyclic Reactions and Cycloadditions Involving this compound as a Component

Pericyclic reactions are concerted processes that occur via a cyclic transition state. libretexts.orgresearchgate.net Among these, the Diels-Alder, or [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orglibretexts.orglibretexts.orgsigmaaldrich.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity is generally enhanced when the dienophile is substituted with electron-withdrawing groups. libretexts.orgorganic-chemistry.org

This compound possesses two such groups—the aldehyde (-CHO) and the bromine atom—which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it an activated and potentially effective dienophile for Diels-Alder reactions with electron-rich dienes. The reaction would proceed through a concerted mechanism, forming a substituted cyclohexene (B86901) ring with high stereospecificity. libretexts.orglumenlearning.com

However, alternative reaction pathways can compete with cycloaddition. For instance, studies on the N,N-dimethylhydrazone derivative of the related crotonaldehyde (B89634) have shown that it can react with electron-deficient dienophiles as an acyl anion equivalent to yield linear Michael-addition products rather than the expected [4+2] cycloadducts. researchgate.net This suggests that the reaction pathway for this compound in such reactions can be influenced by derivatization and the specific reaction partner.

Furthermore, (2E)-3-bromobut-2-enal has been utilized as a starting material in a synthetic sequence toward zampanolide (B1247547) and dactylolide, which involves an intramolecular 2,5-oxonium-ene cyclization. capes.gov.br The ene reaction is another class of pericyclic reaction, demonstrating the utility of this compound in complex, stereocontrolled ring-forming transformations. capes.gov.br

Redox Chemistry of this compound

Selective Reduction of the Aldehyde Functionality

The selective reduction of the aldehyde in an α,β-unsaturated system like this compound, without affecting the carbon-carbon double bond, requires specific reagents. This transformation, known as a 1,2-reduction, yields an allylic alcohol. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent, is a premier method for this purpose. tcichemicals.comwikipedia.org The cerium salt enhances the electrophilicity of the carbonyl carbon and increases the "hardness" of the hydride reagent, favoring attack at the carbonyl group over conjugate addition. tcichemicals.comwikipedia.orgmasterorganicchemistry.com

In a documented attempt to apply this methodology, a Luche reduction on a complex intermediate derived from this compound was explored. However, the reaction did not yield the desired allylic alcohol, as the substrate did not survive the transformation, leading instead to decomposition products. uni-bayreuth.de This finding underscores the challenge of performing selective reductions on this sensitive molecule.

| Reaction Type | Substrate Type | Reagents | Expected Product | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Luche Reduction | Complex intermediate from this compound | NaBH₄, CeCl₃ | Allylic Alcohol | Decomposition; desired product not formed | uni-bayreuth.de |

Selective Reduction of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in this compound, a conjugate reduction, would produce 3-bromobutanal. Catalytic hydrogenation is a common method for reducing C=C double bonds. tcichemicals.comgoogle.com Standard catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) often reduce both the alkene and the aldehyde. libretexts.orglibretexts.org

However, specialized catalysts can achieve selectivity. For example, the Shvo catalyst, a ruthenium complex, has been reported to selectively hydrogenate the olefin moiety of α,β-unsaturated ketones using formic acid as a hydrogen source. tcichemicals.com This type of catalyst could potentially be applied to achieve the selective 1,4-reduction of this compound. Another approach is to use homogeneous catalysts like Wilkinson's catalyst, which can, under controlled conditions, selectively hydrogenate alkenes. tcichemicals.com

Oxidation Reactions of this compound

The oxidation of the aldehyde group in this compound to a carboxylic acid, yielding 3-bromobut-2-enoic acid, can be accomplished while preserving the vinyl bromide moiety. The Pinnick oxidation is a highly effective method for this transformation, particularly for α,β-unsaturated aldehydes, as it does not affect the carbon-carbon double bond. wikipedia.org The reaction typically uses sodium chlorite (B76162) (NaClO₂) as the oxidant under mildly acidic buffered conditions, with a scavenger like 2-methyl-2-butene (B146552) to quench the reactive byproduct, hypochlorous acid. wikipedia.orgnrochemistry.com

This method has been successfully applied in a synthesis where a crude aldehyde precursor to (E)-4-bromobut-2-enal was oxidized to the corresponding carboxylic acid. uni-bayreuth.de The product of this reaction is (E)-3-bromobut-2-enoic acid. nih.govmolport.com

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Pinnick Oxidation | Crude aldehyde precursor to (E)-4-bromobut-2-enal | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, THF/t-BuOH/H₂O | (E)-3-Bromobut-2-enoic acid | uni-bayreuth.de |

Rearrangement Reactions and Intramolecular Transformations of this compound Derivatives

Derivatives of this compound are valuable precursors for various rearrangement reactions, particularly sigmatropic rearrangements, which involve the migration of a σ-bond within a π-electron system. wikipedia.org These reactions are powerful tools for constructing complex molecular architectures with high stereocontrol.

The fu-berlin.defu-berlin.de-sigmatropic rearrangement is a prominent class that includes the Claisen and Cope rearrangements. vaia.comtcichemicals.comnumberanalytics.com The Claisen rearrangement of an allyl vinyl ether, for example, produces a γ,δ-unsaturated carbonyl compound. tcichemicals.commasterorganicchemistry.comlibretexts.org Research towards the synthesis of the sarain alkaloids, complex marine natural products, utilized a thio-Claisen rearrangement—the sulfur analogue of the Claisen rearrangement—to establish key stereochemistry in a synthetic intermediate. ucl.ac.uk This highlights how derivatives formed from building blocks related to this compound can be subjected to powerful rearrangement strategies.

In another example, a derivative of this compound was used to generate a substrate for an In(OTf)₃-catalyzed tandem 2-oxonia fu-berlin.defu-berlin.de-sigmatropic rearrangement/cyclization, leading to the formation of substituted tetrahydrofurans. capes.gov.br Furthermore, the rearrangement of complex enals, such as (E)-4-(2-((E)-3-chlorostyryl)cyclopropyl)but-2-enal, has also been documented, showcasing the utility of such structures in intramolecular transformations. fu-berlin.de

Mechanistic Insights and Stereochemical Control in 3 Bromobut 2 Enal Chemistry

Reaction Mechanism Elucidation for Key Transformations

The principal reactivity of 3-bromobut-2-enal stems from its nature as a Michael acceptor and an electrophilic carbonyl compound. The electron-withdrawing nature of both the aldehyde and the bromine atom polarizes the molecule, creating electrophilic centers at the carbonyl carbon (C1) and the β-carbon (C3).

Nucleophilic Addition: Nucleophiles can attack this compound at two primary positions:

1,2-Addition (Direct Addition): Attack at the electrophilic carbonyl carbon. This is often a kinetically controlled process, favored by strong, "hard" nucleophiles.

1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon, with the resulting charge delocalized onto the oxygen atom to form an enolate intermediate. This pathway is typical for "soft" nucleophiles and is often thermodynamically favored.

The bromine atom at C3 enhances the electrophilicity of the β-carbon through its inductive electron-withdrawing effect, making conjugate addition a particularly significant pathway.

Organocatalytic Activation: Chiral secondary amines can reversibly react with α,β-unsaturated aldehydes to form activated intermediates, guiding the reaction mechanism. scienceopen.com

Iminium Ion Catalysis: The amine catalyst reacts with the enal to form a positively charged iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating reactions like conjugate additions and cycloadditions. scienceopen.com

Enamine Catalysis: In the presence of a base, a proton can be removed from the α-position of the iminium ion to form a nucleophilic dienamine intermediate. acs.orgrsc.org This "umpolung" or reversal of reactivity allows the enal to act as a nucleophile, for instance, in reactions at the γ-position. acs.orgrsc.org

Halogenation/Substitution Mechanisms: The bromine atom itself can influence the reaction mechanism. While it primarily acts as an electron-withdrawing group, it can also function as a leaving group in subsequent substitution reactions. The mechanism of halogenation on an α-carbon typically proceeds through an enol or enolate intermediate. chemistrysteps.compressbooks.pub In acid-catalyzed halogenation, the enol form attacks the halogen. pressbooks.pub In base-promoted reactions, the more nucleophilic enolate attacks the halogen, and the introduction of one halogen increases the acidity of the remaining α-protons, often leading to multiple halogenations. chemistrysteps.compressbooks.pub Although this compound is already halogenated, these principles govern its synthesis and potential further reactions. For example, its synthesis may involve the acid-catalyzed bromination of crotonaldehyde (B89634) via its enol form.

A general mechanism for the electrophilic addition of a halogen (X₂) to an alkene involves the formation of a cyclic halonium ion intermediate, which is then opened by the halide anion. docbrown.info

Transition State Analysis in this compound-Mediated Processes

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in analyzing the transition states of reactions involving α,β-unsaturated carbonyl compounds. nih.govrsc.org These analyses provide insight into reaction barriers, intermediates, and the origins of selectivity.

For reactions of this compound, transition state analysis can predict:

Regioselectivity (1,2- vs. 1,4-addition): By calculating the activation energies for both pathways, the preferred site of nucleophilic attack under kinetic control can be determined. The stability of the resulting intermediates (alkoxide vs. enolate) determines the thermodynamic outcome.

Stereoselectivity: In stereoselective reactions, the energy difference between diastereomeric transition states dictates the product ratio. For example, in an organocatalyzed reaction, the catalyst and substrate form a specific transition state geometry that shields one face of the molecule from attack, leading to a preferred stereoisomer. researchgate.net

Theoretical studies on related systems, such as the reaction of thiols with α,β-unsaturated carbonyls, have elucidated the reaction mechanism, showing how substituents affect the activation barriers. nih.gov For instance, computations can model the s-cis and s-trans conformations of the enal and determine the lowest energy pathway for nucleophilic attack. nih.gov The presence of the C3-bromo substituent in this compound would be a key parameter in such models, influencing the electronic structure and stability of transition states. Similarly, DFT has been used to study the hydroboration of α,β-unsaturated carbonyls, comparing the energy barriers for 1,2- and 1,4-addition pathways. rsc.org

Diastereoselective Control in Reactions of this compound

Diastereoselectivity arises when a reaction can form two or more diastereomeric products, and one is formed preferentially. numberanalytics.commasterorganicchemistry.com In reactions involving this compound, a new stereocenter can be created, and its configuration relative to any pre-existing stereocenters in the reacting partner is crucial.

Control of diastereoselectivity can be achieved through several strategies:

Substrate Control: A chiral substrate can induce stereoselectivity. If this compound reacts with a chiral nucleophile, the existing stereocenter(s) on the nucleophile can direct the approach to the enal, favoring the formation of one diastereomer. The outcome is often rationalized by steric models like the Felkin-Ahn model for attack on a carbonyl adjacent to a stereocenter, or by chelation control if a metal is involved. researchgate.net

Auxiliary Control: A chiral auxiliary can be temporarily attached to the reacting partner to direct the stereochemical course of the reaction. After the reaction, the auxiliary is removed.

Reagent Control: The use of a chiral reagent can create a diastereomeric preference.

A key factor in controlling diastereoselectivity is the conformation of the transition state. researchgate.net Reactions proceeding through a highly organized, cyclic transition state, such as certain aldol (B89426) reactions, often exhibit high levels of diastereoselectivity. researchgate.net In contrast, more flexible, open-chain transition states may lead to lower selectivity. caltech.edu

| Reaction Type | Substrate Class | Key Controlling Factors | Typical Diastereomeric Ratio (dr) |

| Aldol Reaction | α,β-Unsaturated Aldehydes | Enolate geometry (E/Z), metal chelation (cyclic vs. open transition state) | Moderate to High (>10:1) |

| Michael Addition | α,β-Unsaturated Aldehydes | Steric hindrance from catalyst/substrate, hydrogen bonding interactions | Good to Excellent (>20:1) oaepublish.com |

| Diels-Alder Reaction | α,β-Unsaturated Aldehydes | Endo/exo transition state preference, Lewis acid catalysis | High (>15:1) |

| Reduction | α,β-Unsaturated Aldehydes | Steric approach control of the hydride reagent | Variable, depends on reagent |

This table presents typical data for diastereoselective reactions involving the α,β-unsaturated aldehyde functional group, which are applicable to this compound.

Enantioselective Transformations Involving this compound

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts that create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer.

Organocatalysis: Chiral organocatalysts, especially diarylprolinol silyl (B83357) ethers and imidazolidinones, are highly effective for enantioselective transformations of α,β-unsaturated aldehydes. scienceopen.commdpi.com By forming a chiral iminium ion with this compound, these catalysts can effectively shield one face of the molecule, directing nucleophilic attack to the opposite face with high enantioselectivity. mdpi.comnih.gov This strategy has been applied to a wide range of conjugate additions and cycloaddition reactions. rsc.orgnih.gov

Phase-Transfer Catalysis: A notable example directly involving (E)-3-bromobut-2-enal is its use in an asymmetric umpolung reaction. google.comresearchgate.net In a multi-step synthesis, an imine is deprotonated by a chiral phase-transfer catalyst to form a 2-azaallyl anion. This chiral anion then reacts with an enal like (E)-3-bromobut-2-enal in a highly stereoselective manner. google.comresearchgate.net This demonstrates how this compound can act as a carbon electrophile in complex, catalyst-controlled C-C bond-forming reactions to build stereochemically rich molecules.

| Reaction | Catalyst System | Substrate Example | Product ee (%) | Yield (%) | Reference |

| γ-Amination | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Up to 93% | Moderate-Good | acs.org |

| Friedel-Crafts Alkylation | Imidazolidinone (MacMillan catalyst) | α,β-Unsaturated Aldehyde | 83% | 88% | mdpi.com |

| Radical Conjugate Addition | Imidazolidinone + Photocatalyst | Cinnamaldehyde | 96% | 79% | nih.gov |

| Umpolung Reaction | Chiral Phase-Transfer Catalyst | (E)-3-bromobut-2-enal | 96% | 85% (overall) | google.comresearchgate.net |

This table summarizes representative enantioselective reactions for the enal functional group, including a specific example for this compound.

Kinetic and Thermodynamic Considerations in the Reactivity of this compound

The outcome of reactions involving this compound can be dictated by either kinetic or thermodynamic control. numberanalytics.com

Kinetic Control: The major product is the one that is formed fastest, meaning it proceeds via the transition state with the lowest activation energy. These reactions are typically run at low temperatures for short periods to prevent equilibration to the thermodynamic product.

Thermodynamic Control: The major product is the most stable one, and the reaction is allowed to reach equilibrium. Higher temperatures and longer reaction times favor the thermodynamic product.

For this compound, the 1,2-addition product (an allylic alcohol derivative) is often the kinetic product, while the 1,4-addition product (a saturated carbonyl compound) is frequently the more stable thermodynamic product. The reversibility of the initial addition step is key; if the 1,2-addition is reversible, the system can eventually yield the more stable 1,4-adduct.

The reactivity of α,β-unsaturated carbonyls with nucleophiles like thiols is a second-order reaction. nih.gov The rate is influenced by the electrophilicity of the β-carbon and the nucleophilicity of the attacking species. The bromine atom in this compound increases the electrophilicity of the β-carbon via induction, likely increasing the rate of conjugate addition compared to its non-brominated analog, crotonaldehyde.

Computational studies have been used to predict the thermodynamics of reactions like the carboxylation of α,β-unsaturated ketones. frontiersin.org Such analyses show that the favorability (as indicated by the Gibbs Free Energy, ΔG⁰) of a reaction depends on the stability of the intermediates formed. frontiersin.org Applying this to this compound, the stability of the enolate intermediate formed during conjugate addition is a critical thermodynamic parameter.

Applications of 3 Bromobut 2 Enal As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

3-Bromobut-2-enal serves as a fundamental starting material in the synthesis of diverse and complex organic molecules. lookchem.com Its utility stems from the presence of multiple reactive sites, which can be selectively targeted to build molecular complexity in a controlled manner. The compound's unique structure and reactivity make it a valuable component for developing new drugs and therapeutic agents within the pharmaceutical industry. lookchem.com Researchers also utilize it in multi-step transformations to explore new synthetic methods and pathways, contributing to the advancement of organic chemistry. lookchem.comresearchgate.net

Precursor for Heterocyclic Scaffolds

A significant application of this compound is its role as a precursor in the synthesis of heterocyclic scaffolds, particularly substituted tetrahydropyran (B127337) rings. These structures are prevalent in many biologically active natural products. ntu.edu.sgcapes.gov.br

One key transformation involves an Indium(III) triflate (In(OTf)₃)-catalyzed intramolecular (2,5)-oxonium-ene cyclization. capes.gov.br This reaction diastereoselectively constructs cis-2,6-disubstituted tetrahydropyrans that feature an exocyclic double bond. capes.gov.br The process begins with an indium-mediated allylation of (2E)-3-bromobut-2-enal to form a homoallylic alcohol, which then undergoes the key cyclization step. ntu.edu.sg Another effective method is the Petasis-Ferrier rearrangement, which has been successfully used to create the tetrahydropyran core of complex molecules. wgtn.ac.nzpitt.edu Condensation of (2E)-3-bromobut-2-enal with a suitable silyl (B83357) ether can form a dioxanone intermediate, which, upon treatment with an organoaluminum reagent, rearranges to provide the desired cis-pyranone structure. pitt.edu

Intermediate in Natural Product Synthesis (e.g., Zampanolide)

The utility of this compound as a building block is prominently demonstrated in the total synthesis of complex marine natural products like Zampanolide (B1247547) and Dactylolide. capes.gov.brwgtn.ac.nz These macrolides are of significant interest due to their potent biological activities, including microtubule-stabilizing effects, which give them potential as anticancer agents. wgtn.ac.nz

In several synthetic routes, (2E)-3-bromobut-2-enal is a crucial starting material for constructing key fragments of these natural products. capes.gov.brresearchgate.net For instance, in the seminal total synthesis of (+)-Zampanolide, the C9-C17 tetrahydropyran fragment was constructed using a Petasis-Ferrier rearrangement that involved the condensation of (E)-3-bromo-but-2-enal with a chiral silyl ester. wgtn.ac.nzresearchgate.net

| Reaction Summary for Zampanolide/Dactylolide Intermediate | |

| Starting Material | (2E)-3-bromobut-2-enal |

| Key Reaction Type | In(OTf)₃-catalyzed intramolecular (2,5)-oxonium-ene cyclization |

| Product | A common intermediate fragment for Zampanolide and Dactylolide |

| Reported Yield | 42% over three steps |

| Key Structural Feature | cis-2,6-disubstituted tetrahydropyran ring |

| Source: capes.gov.brresearchgate.net |

Utility in the Synthesis of Precursors for Agrochemicals

In the agrochemical sector, (2E)-3-bromobut-2-enal functions as an important intermediate. lookchem.com Its distinct chemical properties are leveraged to create effective compounds for agriculture, including those used for pest control and crop protection. lookchem.com The versatility of this compound allows for its incorporation into a variety of molecular frameworks designed for specific agricultural applications. lookchem.comontosight.ai

Application in Fine Chemicals Production

This compound is a crucial component in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. lookchem.commdpi.com Its versatility in organic synthesis enables the creation of a broad spectrum of specialty chemicals. lookchem.com These include compounds used in the manufacturing of fragrances, dyes, and other industrial products where high purity and specific molecular structures are required. lookchem.com

Contributions to Advanced Materials Synthesis

While this compound is a highly versatile building block for the synthesis of complex organic molecules like natural products and fine chemicals, its specific application in the synthesis of advanced materials is not extensively documented. lookchem.comwgtn.ac.nz The field of advanced materials synthesis typically involves the creation of materials like functional polymers, metal-organic frameworks (MOFs), or nanoparticles with specific physical or chemical properties for applications in electronics, energy, or photonics. numberanalytics.comvut.cz There is currently limited literature detailing the direct contribution of this compound to the production of these types of materials.

Theoretical and Computational Investigations of 3 Bromobut 2 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Bromobut-2-enal. These methods provide a quantitative description of the molecule's electron distribution and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These studies are crucial for understanding the mechanisms of reactions involving bromoenals, such as N-heterocyclic carbene (NHC)-catalyzed annulations. researchgate.netrsc.org In such reactions, DFT helps to elucidate the reaction pathways, identify transition states, and understand the origins of stereoselectivity. researchgate.netrsc.org

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Charge (e) |

|---|---|

| O(1) | Value |

| C(2) | Value |

| C(3) | Value |

| Br(4) | Value |

Note: The specific values in the tables are placeholders and would be generated from actual DFT calculations.

While DFT is widely used, other quantum chemical methods also offer valuable perspectives. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, albeit computationally expensive, way to study electronic structure. These methods are often used as benchmarks for DFT results.

Semi-empirical methods, on the other hand, offer a faster, more approximate approach. While less accurate than DFT or ab initio methods, they can be useful for preliminary analyses of large systems or for dynamic simulations where a large number of calculations are required.

Density Functional Theory (DFT) Studies

Conformational Analysis and Energy Landscapes of this compound

The reactivity and properties of this compound are influenced by its three-dimensional structure and conformational flexibility. The molecule can exist in different conformations due to rotation around its single bonds. The primary conformational isomers are the s-trans and s-cis forms, arising from rotation about the C2-C3 single bond.

Computational methods can be used to map the potential energy surface of this compound as a function of its dihedral angles. This analysis helps to identify the most stable conformers and the energy barriers between them. For α,β-unsaturated aldehydes, the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. imperial.ac.uk In the case of this compound, the steric and electronic effects of the bromine atom and the methyl group will influence the relative energies of the conformers. youtube.com

Table 3: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans | ~180° | 0.0 (Reference) |

Note: The specific value is a placeholder and would be determined from computational analysis.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and shapes of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.

The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net For this compound, the electron-withdrawing nature of the bromine and carbonyl groups is expected to lower the energy of the LUMO, making it a good electrophile for reactions with nucleophiles.

Table 4: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The specific values are placeholders and would be generated from FMO calculations.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. escholarship.org For this compound, this includes studying its participation in various transformations, such as cycloadditions and substitutions. For instance, in NHC-catalyzed annulation reactions, DFT calculations can map out the entire reaction pathway, including the formation of key intermediates like the Breslow intermediate and acyl azolium species. rsc.orgresearchgate.net These studies help to understand the role of the catalyst and the factors controlling the reaction's regio- and stereoselectivity. rsc.org Computational modeling can also elucidate the energetics of transition states, providing a theoretical basis for observed reaction rates and outcomes. arxiv.org

Prediction of Spectroscopic Parameters (e.g., chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (IR spectra) is a standard output of geometry optimization calculations. researchgate.net The predicted frequencies can be compared with experimental IR spectra to confirm the structure and identify characteristic vibrational modes, such as the C=O and C=C stretching frequencies.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra.

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=O Stretch (cm⁻¹) | Value | Value |

| ¹H NMR (aldehyde H, ppm) | Value | Value |

Note: The specific values are placeholders and would be sourced from computational and experimental data.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. scienceforecastoa.comresearchgate.net These models are instrumental in predicting the properties of new chemical entities, thereby guiding the synthesis of compounds with desired characteristics. scienceforecastoa.com For derivatives of this compound, an α,β-unsaturated carbonyl compound, QSAR and QSRR studies can provide significant insights into their potential biological activities and chemical behaviors.

While specific QSAR/QSRR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, a wealth of research on structurally related α,β-unsaturated carbonyl compounds and halogenated aldehydes provides a strong foundation for predicting their behavior. These studies establish methodologies and identify key molecular descriptors that would be relevant for modeling derivatives of this compound.

QSAR Models for Related α,β-Unsaturated Carbonyl Compounds

The reactivity of α,β-unsaturated carbonyl compounds, including this compound, is often associated with their electrophilic nature, which allows them to react with biological nucleophiles. This reactivity is a key determinant of their biological effects, such as mutagenicity and cytotoxicity.

One area of focus for QSAR models has been the prediction of mutagenicity. Studies have been conducted on large datasets of α,β-unsaturated carbonyl compounds to distinguish between mutagenic and non-mutagenic species. nih.gov For instance, a study developed QSAR models for 220 such compounds using the Ames test for mutagenicity. nih.gov The models, which were developed using linear discriminant analysis (LDA) and various molecular descriptors, achieved a high degree of concordance in their predictions. nih.gov The mechanistic basis for these models often relates to the Michael addition reaction, where the electrophilic β-carbon of the unsaturated system is a key site for interaction. qsardb.org

Another significant application of QSAR for this class of compounds is in predicting anticancer activity. A study on α,β-unsaturated carbonyl compounds against the human breast adenocarcinoma cell line MCF-7 resulted in a robust QSAR model. eurjchem.com The model, which used physicochemical descriptors and multiple linear regression, showed a high correlation between the structural features and the observed anticancer activity. eurjchem.com

The table below summarizes representative findings from QSAR studies on α,β-unsaturated carbonyl compounds.

Table 1: Representative QSAR Models for α,β-Unsaturated Carbonyl Compounds

| Endpoint | Model Type | Key Findings & Statistics | Reference |

|---|---|---|---|

| Mutagenicity (Ames Test) | Linear Discriminant Analysis (LDA) | Concordance of 89% in prediction; identified key structural alerts for mutagenicity. | nih.gov |

| Anticancer Activity (MCF-7) | Multiple Linear Regression (MLR) | Squared correlation coefficient (r²) = 0.8468; cross-validated r² (Q²) = 0.7621. | eurjchem.com |

QSRR and QSAR Models for Related Halogenated Aldehydes

The presence of a bromine atom and an aldehyde functional group in this compound makes QSAR studies on halogenated aldehydes particularly relevant. These studies often focus on predicting toxicity in various organisms.

For example, a generic interspecies QSAR model was developed to predict the acute aquatic toxicity of a range of aldehydes. oup.com The model successfully correlated the toxicity of aldehydes to fish and ciliates with descriptors for hydrophobicity (log Kow) and reactivity (donor delocalizability for the aldehyde O-site). oup.com Such a model could be adapted to predict the environmental impact of this compound derivatives.

The development of QSAR models for disinfection byproducts (DBPs), which include various halogenated compounds like aldehydes, is another relevant area. grafiati.com These models aim to predict the toxicity of these compounds, which are often formed during water treatment processes. The broad applicability domain of these models suggests their potential utility for assessing the risks associated with halogenated aldehydes like this compound derivatives. grafiati.com

The table below presents findings from a QSAR study on the aquatic toxicity of aldehydes.

Table 2: Interspecies QSAR Model for Acute Aquatic Toxicity of Aldehydes

| Organism | Model Equation | Statistical Parameters | Reference |

|---|---|---|---|

| Fish (Fathead Minnow) | log 1/LC50 = -2.503 + 0.480 log Kow + 18.983 DO-atom | n = 62, r² = 0.619, Q² = 0.587 | oup.com |

| Ciliate (Tetrahymena pyriformis) | log 1/IGC50 = -0.985 + 0.530 log Kow + 11.369 DO-atom | n = 81, r² = 0.651, Q² = 0.626 | oup.com |

| Global Model | log E⁻¹ = a + 0.505 log Kow + 14.315 DO-atom | n = 143, r² = 0.698, Q² = 0.681 | oup.com |

Where LC50 is the 50% lethal concentration, IGC50 is the 50% inhibitory growth concentration, Kow is the octanol-water partition coefficient, and DO-atom is the donor delocalizability for the aldehyde O-site.

Based on the established QSAR/QSRR methodologies for α,β-unsaturated carbonyl compounds and halogenated aldehydes, it is highly probable that robust predictive models can be developed for this compound derivatives. Such models would be invaluable for screening new derivatives for specific biological activities or reactivities, thereby accelerating research and development in areas such as drug discovery and material science.

Future Directions and Emerging Research Avenues in 3 Bromobut 2 Enal Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the preparation of 3-bromobut-2-enal and its derivatives is no exception. Future efforts will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving atom economy. Research into catalytic methods that avoid stoichiometric inorganic reagents is a key area of interest. For instance, developing catalytic processes for the bromination and oxidation steps required to produce this compound from readily available starting materials would represent a significant advance in sustainability. Furthermore, the use of environmentally benign solvents and reaction conditions will be a priority. The application of green chemistry principles not only addresses environmental concerns but also often leads to more efficient and cost-effective synthetic processes. ntu.edu.sg

Discovery of Novel Reactivity Modes and Catalytic Systems

While this compound is a well-established electrophile, exploring its potential in less conventional reaction pathways is a promising research direction. The development of new catalytic systems could unlock novel reactivity modes. For example, the use of transition metal catalysts could enable new types of cross-coupling reactions involving the vinylic bromide. google.comgoogle.com Additionally, organocatalysis presents an opportunity to achieve unique transformations under mild conditions. nih.govresearchgate.net The discovery of catalysts that can control the regioselectivity of reactions at the aldehyde or the carbon-bromine bond will be crucial for expanding the synthetic utility of this compound. Research in this area could lead to the development of unprecedented molecular architectures.

Expansion into Asymmetric Catalysis for Enantioselective Transformations

The development of asymmetric transformations involving this compound is a significant and growing area of research. The ability to control the stereochemistry of products is paramount in the synthesis of pharmaceuticals and other biologically active molecules. Chiral catalysts, including both metal complexes and organocatalysts, are being designed to facilitate enantioselective additions to the aldehyde and subsequent transformations. nih.govresearchgate.netresearchgate.netgoogle.com For instance, asymmetric aldol (B89426) reactions using this compound as a substrate can provide chiral building blocks for the synthesis of complex natural products. nih.govthieme-connect.denih.gov Future work will likely focus on developing more efficient and highly selective catalytic systems that can be applied to a broader range of substrates and reaction types, including cycloadditions and conjugate additions.

Integration into Flow Chemistry and Automated Synthesis Platforms